3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its neuroleptic properties and is often studied for its potential therapeutic effects in treating psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with different pharmacological properties .
Scientific Research Applications
3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate involves its interaction with specific molecular targets in the brain. It primarily acts on dopamine receptors, modulating neurotransmitter activity and exerting its neuroleptic effects. The compound may also interact with other receptors, such as serotonin and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-3,7-difluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin
- Octoclothepin
- Dehydroclothepin
Comparison
Compared to these similar compounds, 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate exhibits unique pharmacological properties due to its specific molecular structure. Its interaction with dopamine receptors and other molecular targets distinguishes it from other neuroleptic agents, potentially offering different therapeutic benefits and side effect profiles .
Properties
CAS No. |
84964-50-1 |
---|---|
Molecular Formula |
C29H30N2O4S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-4-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperazine |
InChI |
InChI=1S/C25H26N2S.C4H4O4/c1-26-13-15-27(16-14-26)21-11-12-23-24(17-21)28-18-20-9-5-6-10-22(20)25(23)19-7-3-2-4-8-19;5-3(6)1-2-4(7)8/h2-12,17,25H,13-16,18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KHOVIDFLDPENDN-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.